Tris(pentafluorophenyl)alumane

Description

Significance within Contemporary Organometallic Chemistry

In organometallic chemistry, Tris(pentafluorophenyl)alumane is recognized as a powerful Lewis acid. Its primary significance lies in its ability to function as an activator or co-catalyst, particularly in polymerization reactions. googleapis.com The mechanism of its action often involves the abstraction of an alkyl, aryl, or halide group from a transition-metal pre-catalyst, generating a highly reactive, cationic metal center. This process is analogous to the well-documented role of its boron counterpart, Tris(pentafluorophenyl)borane (B72294), in activating metallocene complexes for olefin polymerization. rsc.org

The synthesis of this compound is typically achieved through transmetallation reactions, for example, by reacting aluminum trichloride (B1173362) with a suitable pentafluorophenylating agent like pentafluorophenyllithium under anhydrous conditions. The perfluorinated aryl ligands not only enhance the Lewis acidity but also confer significant thermal stability to the molecule, allowing its use under a range of reaction conditions.

Foundational Role in Lewis Acid Catalysis

The strong electron-accepting nature of the aluminum center in this compound makes it a highly effective Lewis acid catalyst for a variety of organic transformations. Its reactivity is harnessed to activate substrates, thereby facilitating nucleophilic attack or promoting complex reaction pathways.

One of the most notable applications is its use as a co-catalyst in Ziegler-Natta and other olefin polymerization systems. googleapis.com By generating a cationic, catalytically active species from a neutral transition-metal complex, it enables the efficient production of polyolefins. Beyond polymerization, its catalytic activity extends to other areas, such as hydrosilylation reactions and Friedel-Crafts-type alkylations, where it can activate carbonyl groups or other functional groups toward nucleophilic addition.

Comparative Framework with Perfluorinated Group 13 Congeners

A comparative analysis of this compound with its Group 13 congeners, particularly Tris(pentafluorophenyl)borane (B(C₆F₅)₃), provides valuable insight into its chemical properties. While both are powerful Lewis acids due to the identical perfluorinated ligands, the nature of the central atom (Al vs. B) introduces significant differences in their reactivity and Lewis acidity.

Computational studies and experimental evidence indicate that the Lewis acidities of E(C₆F₅)₃ compounds are comparable to those of the respective Group 13 trihalides (e.g., AlCl₃, BCl₃). acs.org Generally, B(C₆F₅)₃ is considered a benchmark for strong, non-coordinating Lewis acids and has been described as an "ideal Lewis acid" due to its high stability and inert B-C bonds. wikipedia.org Theoretical calculations suggest that Al(C₆F₅)₃ possesses a very high acceptor ability, in some cases even exceeding its boron analog, particularly towards hard Lewis bases like F⁻ and H₂O. acs.org Unlike aluminum trichloride, which exists as a stable dimer, this compound is monomeric, which greatly enhances its reactivity as a Lewis acid. acs.org This monomeric nature, coupled with its intrinsic high Lewis acidity, makes Al(C₆F₅)₃ one of the strongest known Lewis acids. acs.org The reactivity of the heavier Group 13 perfluorinated derivatives, such as those of gallium (Ga) and indium (In), has also been explored, with studies showing that they form stable complexes with Lewis bases like pyridine. researchgate.net

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Chemical Formula | C₁₈AlF₁₅ |

| Molecular Weight | 528.1 g/mol oaepublish.com |

| Appearance | Solid (typical) |

| Key Feature | Strong Lewis Acid |

| Synthesis Method | Transmetallation (e.g., AlCl₃ + 3 C₆F₅Li) |

Table 2: Comparative Properties of Perfluorinated Group 13 Congeners

| Compound | Central Atom | Molar Mass ( g/mol ) | Key Characteristics |

| Tris(pentafluorophenyl)borane | Boron (B) | 511.98 wikipedia.org | Extremely strong Lewis acid, high thermal stability, benchmark for frustrated Lewis pair (FLP) chemistry. wikipedia.orgmdpi.com |

| This compound | Aluminum (Al) | 528.10 | Monomeric, exceptionally strong Lewis acid with high affinity for hard bases, effective polymerization co-catalyst. googleapis.comacs.org |

| Tris(pentafluorophenyl)gallane | Gallium (Ga) | 570.91 | Strong Lewis acid, forms stable adducts with Lewis bases. researchgate.net |

| Tris(pentafluorophenyl)indane | Indium (In) | 616.01 | Strong Lewis acid, studied for its coordination chemistry. researchgate.net |

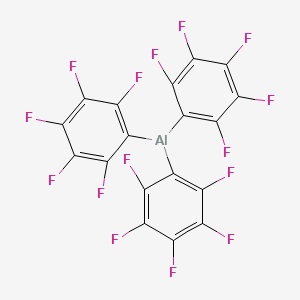

Structure

2D Structure

Properties

IUPAC Name |

tris(2,3,4,5,6-pentafluorophenyl)alumane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C6F5.Al/c3*7-2-1-3(8)5(10)6(11)4(2)9; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POHPFVPVRKJHCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)[Al](C2=C(C(=C(C(=C2F)F)F)F)F)C3=C(C(=C(C(=C3F)F)F)F)F)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18AlF15 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50586920 | |

| Record name | Tris(pentafluorophenyl)alumane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50586920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

528.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168704-96-9 | |

| Record name | Tris(pentafluorophenyl)alumane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50586920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Tris Pentafluorophenyl Alumane

Laboratory-Scale Preparative Routes

The synthesis of Tris(pentafluorophenyl)alumane on a laboratory scale is primarily achieved through transmetallation reactions, where an aluminum halide is reacted with a pentafluorophenylating agent. The two most common strategies involve the use of pentafluorophenyllithium or a pentafluorophenyl Grignard reagent.

Transmetallation Strategies from Aluminum Halides

The core of laboratory synthesis involves the displacement of halide ions on an aluminum center with pentafluorophenyl groups. Aluminum trichloride (B1173362) (AlCl₃) is the most common starting material due to its ready availability and reactivity.

Using Pentafluorophenyllithium:

This is a widely recognized method for forming the aluminum-carbon bond. evitachem.com The reaction involves the stoichiometric transfer of the pentafluorophenyl group from lithium to aluminum. The general equation for this reaction is:

AlCl₃ + 3 C₆F₅Li → Al(C₆F₅)₃ + 3 LiCl

The pentafluorophenyllithium is typically prepared in situ by the reaction of bromopentafluorobenzene (B106962) with an organolithium reagent such as n-butyllithium at low temperatures.

Using Pentafluorophenylmagnesium Bromide (Grignard Reagent):

An alternative and often milder approach utilizes a Grignard reagent. This method is analogous to the synthesis of similar organoaluminum compounds. The reaction proceeds as follows:

AlCl₃ + 3 C₆F₅MgBr → Al(C₆F₅)₃ + 3 MgBrCl

The Grignard reagent, pentafluorophenylmagnesium bromide, is synthesized by the reaction of bromopentafluorobenzene with magnesium metal in an ethereal solvent.

Reaction Conditions for Controlled Anhydrous Synthesis

The success of this compound synthesis is critically dependent on maintaining strictly anhydrous and inert conditions, as both the organometallic intermediates and the final product are highly sensitive to moisture and oxygen.

General Anhydrous Techniques:

Inert Atmosphere: All reactions are conducted under a dry, inert atmosphere, such as nitrogen or argon, using standard Schlenk line or glovebox techniques.

Dry Solvents: Solvents, typically ethers like diethyl ether or tetrahydrofuran (B95107) (THF), must be rigorously dried and deoxygenated prior to use.

Anhydrous Reagents: The aluminum trichloride and other starting materials must be of high purity and free from water.

Reaction Parameters for the Pentafluorophenyllithium Route:

| Parameter | Condition | Purpose |

| Temperature | -78 °C to room temperature | Controlled addition of reagents and gradual warming to ensure complete reaction. |

| Solvent | Diethyl ether or a mixture of hexane (B92381) and diethyl ether | Solubilizes reagents and facilitates the reaction. |

| Reaction Time | Several hours | To allow for the complete formation of the product. |

| Purification | Filtration to remove lithium chloride, followed by removal of solvent under vacuum. | Isolation of the final product. |

Reaction Parameters for the Grignard Route:

| Parameter | Condition | Purpose |

| Temperature | 0 °C to reflux | Initiation of the Grignard reaction and subsequent reaction with AlCl₃. |

| Solvent | Diethyl ether or Tetrahydrofuran (THF) | Essential for the formation and stability of the Grignard reagent. |

| Reaction Time | Several hours for Grignard formation, followed by several more for the reaction with AlCl₃. | Ensures complete conversion at each stage. |

| Purification | Filtration to remove magnesium salts, followed by crystallization or sublimation. | To obtain pure this compound. |

Industrial Production Approaches and Scaling Considerations

While specific details on the industrial-scale production of this compound are not widely published, the general principles of scaling up organoaluminum compound synthesis can be applied. The transition from laboratory to industrial production introduces significant challenges that must be addressed.

Key Scaling Considerations:

Process Optimization and Reproducibility: Ensuring consistent product quality and yield when moving from small glass reactors to large metal vessels is a primary challenge. worldpharmatoday.com Factors such as heat and mass transfer, mixing efficiency, and reaction kinetics can differ significantly at a larger scale. worldpharmatoday.com

Handling of Pyrophoric and Reactive Materials: Organoaluminum compounds and their precursors are often pyrophoric and react violently with water and air. Industrial-scale facilities require specialized equipment and stringent safety protocols to handle these materials safely.

Heat Management: The synthesis of organoaluminum compounds is often highly exothermic. Efficient heat removal is crucial to prevent runaway reactions and ensure product stability. Industrial reactors must have sophisticated cooling systems.

Raw Material Sourcing and Cost: The cost and availability of high-purity starting materials, such as bromopentafluorobenzene and aluminum trichloride, are significant factors in the economic viability of large-scale production.

Waste Management: The synthesis generates byproducts, such as lithium or magnesium salts, which must be handled and disposed of in an environmentally responsible manner.

Solvent Handling and Recovery: Large volumes of anhydrous solvents are required, necessitating efficient solvent recovery and recycling systems to minimize costs and environmental impact.

Potential Industrial Synthesis Route:

A likely industrial approach would be based on the Grignard reagent method due to the relatively lower cost and easier handling of magnesium compared to organolithium reagents. A possible process would involve:

Automated Grignard Reagent Preparation: In a large, inerted reactor, bromopentafluorobenzene would be reacted with magnesium turnings in an appropriate ether solvent.

Controlled Reaction with Aluminum Trichloride: The prepared Grignard reagent would then be transferred to a second reactor containing a slurry of anhydrous aluminum trichloride in a hydrocarbon solvent. The reaction temperature would be carefully controlled.

Work-up and Purification: Upon completion of the reaction, the magnesium salts would be removed by filtration. The solvent would then be removed, and the this compound purified, potentially through distillation or crystallization.

The entire process would be conducted in a closed system to prevent exposure to air and moisture.

Fundamental Chemical Reactivity of Tris Pentafluorophenyl Alumane

Electronic Structure and Enhanced Lewis Acidity

Tris(pentafluorophenyl)alumane, with the chemical formula Al(C₆F₅)₃, is a powerful Lewis acid, a characteristic that defines much of its reactivity. Its heightened electrophilicity compared to other organoaluminum compounds is a direct consequence of the electronic effects exerted by its pentafluorophenyl ligands.

The core of this compound's reactivity lies in the severe electron deficiency of the central aluminum atom. This is primarily due to the strong electron-withdrawing nature of the three pentafluorophenyl (C₆F₅) groups attached to it. The fluorine atoms on the phenyl rings are highly electronegative, inducing a strong inductive (-I) effect that pulls electron density away from the aluminum center. This makes the aluminum atom highly electrophilic and eager to accept electrons from other molecules, thereby acting as a potent Lewis acid. The geometry of the molecule, with the three bulky pentafluorophenyl groups arranged around the aluminum, further influences its reactivity.

The enhanced Lewis acidity of this compound is a key factor in its utility in various chemical transformations. It is this property that allows it to activate substrates and facilitate reactions that might not otherwise occur.

Owing to its pronounced Lewis acidity, this compound readily interacts with a wide array of Lewis bases and nucleophilic substrates. The electron-deficient aluminum center acts as an effective electron acceptor, forming adducts with molecules that can donate a pair of electrons. These interactions can range from simple coordination to the activation of the substrate for further chemical reactions.

For instance, it can form complexes with neutral Lewis bases such as ethers, nitriles, and amines. googleapis.com The strength of these interactions depends on the basicity of the Lewis base. The compound's high reactivity towards nucleophiles is a cornerstone of its application in catalysis, where it can activate substrates and promote specific reaction pathways.

A notable characteristic is its ability to form zwitterionic complexes. For example, it can react with certain transition metal complexes to create catalytically active species for polymerization reactions. googleapis.com

Diverse Reaction Pathways

The high reactivity of this compound allows it to participate in a variety of chemical transformations, including oxidation, reduction, and ligand substitution reactions.

This compound can undergo oxidation reactions. When subjected to strong oxidizing agents, such as potassium permanganate, the compound can be oxidized. These reactions typically lead to the formation of aluminum oxide and derivatives of the pentafluorophenyl groups. Such processes are generally carried out under carefully controlled, anhydrous, and inert conditions to prevent undesired side reactions.

Conversely, this compound can be reduced. The use of potent reducing agents, for example, lithium aluminum hydride, can lead to the reduction of the compound. This process typically yields elemental aluminum and pentafluorophenyl anions. As with its oxidation, these reactions necessitate an inert atmosphere and anhydrous conditions.

The pentafluorophenyl groups in this compound can be replaced by other ligands through substitution reactions. This allows for the synthesis of a variety of other organoaluminum compounds with different properties and reactivities. These substitution reactions are often driven by the interaction of the alumane with various nucleophiles. The specific products formed depend on the nature of the incoming ligand and the reaction conditions employed.

Advanced Catalytic Applications of Tris Pentafluorophenyl Alumane

Homogeneous Catalysis Paradigms

Tris(pentafluorophenyl)alumane, with the chemical formula Al(C₆F₅)₃, is a powerful organoaluminum compound that has carved a significant niche in the field of homogeneous catalysis. Its utility stems primarily from its pronounced Lewis acidity, a consequence of the three strongly electron-withdrawing pentafluorophenyl groups attached to the aluminum center. This electronic feature makes the aluminum atom highly electrophilic and capable of activating a wide array of substrates, positioning Al(C₆F₅)₃ as a versatile catalyst and cocatalyst in various organic transformations. It operates within homogeneous catalysis paradigms, where the catalyst is in the same phase as the reactants, facilitating reactions such as polymerization and hydrosilylation.

Primary Lewis Acid Catalysis

The potent Lewis acidic nature of this compound allows it to function as a primary catalyst for several chemical reactions. The aluminum center acts as an electron acceptor, a fundamental characteristic of Lewis acids, which enables it to activate substrates and promote specific reaction pathways. The presence of the fluorinated phenyl rings significantly enhances this electron-accepting capability, making it a more potent Lewis acid compared to non-fluorinated analogues like triphenylaluminum. This heightened reactivity is harnessed in various catalytic processes where it can directly mediate bond formation and cleavage. For instance, its Lewis acidity is central to its application in certain polymerization reactions and hydrosilylation transformations, where it activates monomers or other reactants. smolecule.com

Role as an Activating Cocatalyst in Polymerization

A predominant application of this compound is its role as a cocatalyst, particularly in the domain of olefin polymerization. epo.orgrsc.org In this capacity, it is used to activate a primary transition metal pre-catalyst, transforming it into a catalytically active cationic species. google.com This activation process typically involves the abstraction of a substituent, such as an alkyl or halide group, from the metal center of the pre-catalyst. The alumane forms a stable, non-coordinating anion, which remains as the counterion to the newly generated cationic and highly reactive metal center. This cationic metal complex is the active species responsible for initiating and propagating the polymerization chain. This method is a cornerstone of modern Ziegler-Natta and metallocene-based catalysis. googleapis.comgoogle.com

This compound is employed as a cocatalyst in the polymerization of a variety of olefin monomers. These processes can be conducted under diverse conditions, including solution, slurry, and gas-phase polymerization. googleapis.com Research and patent literature describe its use in the polymerization of ethylene, propylene, and higher α-olefins such as 1-hexene (B165129) and 1-octene, as well as vinylaromatic monomers like styrene (B11656). googleapis.comgoogle.comgoogle.com.pgepa.gov The catalyst systems it activates are often effective under high-temperature conditions, which is advantageous for solution polymerization processes. google.comgoogle.com

Table 1: Examples of Olefin Polymerization using this compound as a Cocatalyst

| Monomer(s) | Pre-catalyst Type | Process Conditions | Resulting Polymer |

|---|---|---|---|

| Ethylene, 1-Hexene | Transition Metal Complex | Slurry polymerization, 80°C | Ethylene/1-hexene copolymer |

| Ethylene, C₃-C₈ α-olefins | Metal Complex | Continuous solution polymerization, >130°C | Ethylene copolymers |

| Propylene, Ethylene, C₄-C₃₀ α-olefins | Hafnium complex of a polyvalent aryloxyether | Continuous solution polymerization, 80-250°C | High molecular weight polypropylene |

This compound is a key component in modern homogeneous Ziegler-Natta type catalyst systems. rsc.org In these systems, it functions as an activator for transition metal complexes, such as metallocenes (e.g., zirconocene (B1252598) dichloride) or other single-site catalysts. The activation process involves the alumane abstracting a ligand from the neutral metal complex to generate a cationic metal alkyl species, which is the active site for polymerization. The resulting [Al(C₆F₅)₃(L)]⁻ anion is bulky and non-coordinating, which prevents it from deactivating the cationic metal center. This approach provides well-defined, single-site catalysts that offer superior control over the polymerization process compared to traditional heterogeneous Ziegler-Natta catalysts. google.com While conventional Ziegler-Natta catalysts often exhibit broadened molecular weight distributions and reduced efficiency at elevated temperatures, systems activated by cocatalysts like this compound can maintain high activity and produce polymers with more controlled properties. google.com

The use of this compound as a cocatalyst in single-site catalyst systems affords a high degree of control over the resulting polymer's architecture. This includes influencing the polymer's microstructure, such as the degree of comonomer incorporation and tacticity, as well as its macroscopic properties like molecular weight and molecular weight distribution (MWD). google.comgoogle.com For example, certain catalyst systems activated by the alumane can produce polymers with a narrow MWD, which is characteristic of single-site catalysts. google.com Furthermore, sophisticated processes have been developed where the catalyst system can lead to a bimodal or multi-modal MWD in a single reactor. epo.org This is achieved by generating different catalyst species in situ, where, for instance, an "ethylene-inserted" form of the catalyst produces a lower molecular weight polymer and an "α-olefin-inserted" form yields a higher molecular weight polymer. epo.org This precise control over polymer properties is crucial for tailoring materials for specific high-performance applications. epo.org

Table 2: Influence of Al(C₆F₅)₃-activated Systems on Polymer Properties

| Catalyst System | Polymer Property Controlled | Outcome | Application Benefit |

|---|---|---|---|

| Transition metal complex / Al(C₆F₅)₃ | Molecular Weight Distribution (MWD) | Narrow MWD (<3.0) | Improved clarity and physical properties |

| Dual catalyst species from monomer insertion | Molecular Weight Distribution (MWD) | Controlled bimodal or multi-modal MWD | Tailored properties for applications like durable pipes |

Hydrosilylation Transformations

This compound is also utilized as a Lewis acid catalyst in hydrosilylation reactions, which involve the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as a carbon-carbon or carbon-oxygen double bond. smolecule.com In this role, the alumane activates the substrate, facilitating the nucleophilic attack of the hydride from the silane (B1218182).

Its boron counterpart, tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), is exceptionally well-known and highly efficient for these transformations, often referred to as the Piers-Rubinsztajn reaction in polysiloxane chemistry. nih.govresearchgate.net While both are strong Lewis acids, their catalytic activities can differ. For example, in the specific case of hydrosilylation on porous silicon surfaces, tris(pentafluorophenyl)borane was found to be only mildly effective, while aluminum-based Lewis acids like ethylaluminum dichloride were superior. wayne.edu This indicates that the choice of Lewis acid is critical and substrate-dependent. The combination of continuous-flow processes with boron Lewis acid-catalyzed hydrosilylation has been shown to be a robust protocol for aldehydes and ketones. cardiff.ac.uk While less documented than for its boron analog, the catalytic potential of this compound in hydrosilylation remains an area of scientific interest. smolecule.com

Table 3: Chemical Compounds Mentioned

| Compound Name | Chemical Formula |

|---|---|

| This compound | Al(C₆F₅)₃ |

| Tris(pentafluorophenyl)borane | B(C₆F₅)₃ |

| Ethylene | C₂H₄ |

| Propylene | C₃H₆ |

| 1-Hexene | C₆H₁₂ |

| 1-Octene | C₈H₁₆ |

| Styrene | C₈H₈ |

| Isobutene | C₄H₈ |

| Zirconocene dichloride | C₁₀H₁₀Cl₂Zr |

| Triphenylaluminum | Al(C₆H₅)₃ |

| Ethylaluminum dichloride | C₂H₅AlCl₂ |

| Polystyrene | (C₈H₈)n |

| Polyisobutene | (C₄H₈)n |

C-H Bond Activation Processes

A significant application of this compound is in C-H bond activation, particularly through the formation of Frustrated Lewis Pairs (FLPs) that can generate radical species. Research has shown that FLPs composed of Al(C₆F₅)₃ and a phosphine (B1218219) (R₃P) can react with nitrous oxide (N₂O) to generate highly reactive radical ion pairs. acs.orgresearchgate.netnih.gov

The process begins with the reaction of the Al(C₆F₅)₃/R₃P FLP with N₂O, which then reacts with an additional equivalent of the alane. This generates a proposed frustrated radical ion pair formulated as [R₃P•][(μ-O•)(Al(C₆F₅)₃)₂]. researchgate.net This potent radical species is capable of activating strong, typically unreactive C-H bonds in various substrates. researchgate.netnih.gov

For example, when the phosphine is tri-tert-butylphosphine (B79228) (tBu₃P), the resulting radical pair can activate a C-H bond within one of its own tert-butyl groups. In contrast, when tri(naphthyl)phosphine (Nap₃P) is used, the system can activate the C-H bonds of external substrates like toluene (B28343) and bromobenzene. acs.orgresearchgate.net

Table 1: C-H Bond Activation by R₃P/Al(C₆F₅)₃/N₂O System

| Phosphine (R₃P) | Substrate | Activated Bond | Product | Reference |

| Tri-tert-butylphosphine | Self (tBu group) | C(sp³)–H | [tBu₂PMe(C(CH₂)Me)][(μ-OH)(Al(C₆F₅)₃)₂] | acs.orgresearchgate.net |

| Tri(naphthyl)phosphine | Toluene | C(sp³)–H | [(Nap)₃PCH₂Ph][(μ-OH)(Al(C₆F₅)₃)₂] | acs.orgresearchgate.net |

| Tri(naphthyl)phosphine | Bromobenzene | C(sp²)–H | [(Nap)₃PC₆H₄Br][(μ-OH)(Al(C₆F₅)₃)₂] | acs.orgresearchgate.net |

| Trimesitylphosphine | - | - | Isolated radical salt: [Mes₃P•][(μ-HO)(Al(C₆F₅)₃)₂] | acs.orgresearchgate.net |

Concepts in Frustrated Lewis Pair (FLP) Chemistry

Frustrated Lewis Pair (FLP) chemistry is a paradigm-shifting concept in catalysis that utilizes a combination of a sterically hindered Lewis acid and a Lewis base. wikipedia.org Due to steric repulsion, these pairs cannot form a classical dative adduct, leaving their Lewis acidic and basic sites available to cooperatively activate small molecules. wikipedia.orgnih.gov

This compound has emerged as a significant Lewis acid component in FLP chemistry. While its boron counterpart, B(C₆F₅)₃, was central to the initial discovery and development of FLPs, Al(C₆F₅)₃ offers distinct reactivity due to the different properties of aluminum, such as its larger atomic radius and higher oxophilicity. nih.gov

The fundamental concept of an Al(C₆F₅)₃-based FLP involves its combination with a bulky Lewis base, such as a phosphine (e.g., tri-tert-butylphosphine) or an amine (e.g., 2,2,6,6-tetramethylpiperidine). nih.govvander-lingen.nl This combination can then activate a variety of small molecules, including H₂, CO₂, and others, by heterolytically cleaving their bonds. For instance, in the activation of dihydrogen, the Lewis base abstracts a proton while the aluminum center accepts a hydride, forming a phosphonium (B103445) or ammonium (B1175870) cation and a hydridoaluminate anion. scholaris.ca

A notable difference between Al(C₆F₅)₃ and B(C₆F₅)₃ in the context of FLP chemistry is their interaction with certain Lewis bases. For example, while the combination of 2,2,6,6-tetramethylpiperidine (B32323) (TMP) and B(C₆F₅)₃ results in a frustrated Lewis pair, the reaction of TMP with Al(C₆F₅)₃ leads to the formation of a classical Lewis adduct. nih.gov This highlights the nuanced interplay of steric and electronic factors in determining the nature of the Lewis pair.

The reactivity of Al(C₆F₅)₃-based FLPs has been harnessed in catalytic applications. For example, the combination of Al(C₆F₅)₃ with phosphines has been shown to catalyze the reduction of CO₂. scholaris.ca Furthermore, computational studies have suggested that Al(C₆F₅)₃/lutidine FLPs could be effective for the challenging activation of C-F bonds, with the aluminum-based FLP showing significantly lower activation barriers compared to its boron analogue. ias.ac.in

| FLP System | Substrate Activated | Key Features and Findings |

| Al(C₆F₅)₃ / Tri-tert-butylphosphine | CO₂ | Reversible sequestration of carbon dioxide. vander-lingen.nl |

| Al(C₆F₅)₃ / Lutidine | C-F bonds (computational study) | Lower activation free energy compared to the B(C₆F₅)₃-based FLP. ias.ac.in |

| Al(C₆F₅)₃ / 2,2,6,6-tetramethylpiperidine (TMP) | - | Forms a classical Lewis adduct, unlike the B(C₆F₅)₃ analogue which forms an FLP. nih.gov |

Coordination Chemistry and Adduct Formation with Tris Pentafluorophenyl Alumane

Synthesis and Structural Characterization of Lewis Adducts

The synthesis of Lewis adducts of tris(pentafluorophenyl)alumane typically involves the direct reaction of the alumane with a stoichiometric amount of the desired Lewis base in an inert solvent. For instance, adducts with primary and secondary amines have been synthesized by reacting Al(C₆F₅)₃ with the corresponding amine. nih.gov While the synthesis of the ammonia (B1221849) adduct of the analogous borane (B79455), B(C₆F₅)₃, proceeds smoothly, attempts to prepare the simple ammonia adduct of Al(C₆F₅)₃ have been reported to be unsuccessful, leading instead to protolysis. nih.gov

A series of amine adducts of the general formula R'R''N(H)·Al(C₆F₅)₃ have been successfully synthesized and characterized. nih.gov These include adducts with methylamine, benzylamine, dibenzylamine, and (R)-1-phenylethylamine. The solid-state structures of many of these adducts have been determined by single-crystal X-ray diffraction, providing detailed insights into their molecular geometries. nih.gov

In a similar vein, the coordination of this compound to dinitrogen complexes of transition metals has been explored. The reaction of the toluene (B28343) adduct of Al(C₆F₅)₃ with dinitrogen complexes such as trans-[M(N₂)₂(dppe)₂] (where M = Mo, W and dppe = 1,2-bis(diphenylphosphino)ethane) results in the formation of 1:1 adducts. nih.gov In these complexes, the alumane coordinates to one of the distal nitrogen atoms of a dinitrogen ligand. nih.gov

The structural characterization of these adducts reveals important details about the coordination environment around the aluminum center. Upon adduct formation, the geometry at the aluminum atom changes from trigonal planar in the free alumane to tetrahedral in the adduct. The Al-N bond lengths in the amine adducts are indicative of strong dative bonds. For example, in the adduct with (R)-1-phenylethylamine, the Al-N bond distance has been determined crystallographically.

Here is a table summarizing key structural data for a representative amine adduct of this compound:

| Compound Name | Lewis Base | Al-N Bond Length (Å) | Reference |

| (R)-1-phenylethylamine-tris(pentafluorophenyl)alumane | (R)-1-phenylethylamine | Data not explicitly found in search results |

The synthesis of adducts with phosphide (B1233454) anions has also been reported. For example, the treatment of Li[Ph₂P(BH₃)] with Al(C₆F₅)₃ yields the corresponding phosphinophosphonium borate (B1201080) adduct, [Li(Et₂O)ₓ][Ph₂P{Al(C₆F₅)₃}{BH₃}]. nih.gov The solid-state structure of this compound has been elucidated by X-ray crystallography. nih.gov

Dative Bonding Interactions and Tunable Energetics

The interaction between the Lewis acidic aluminum center of this compound and the donor atom of a Lewis base is a dative covalent bond. In this type of bond, both electrons in the shared pair are contributed by the Lewis base. The strength of this dative bond is a critical factor in the chemistry of these adducts and can be tuned by modifying the electronic properties of the Lewis base.

Computational studies, often in conjunction with experimental data, have provided a deeper understanding of the energetics of these dative bonds. The fluoride (B91410) ion affinity (FIA) is a common metric used to quantify Lewis acidity, and for Al(C₆F₅)₃, it is estimated to be around 530 kJ mol⁻¹, which is significantly higher than that of its well-known boron analogue, tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), which has an FIA of 450 kJ mol⁻¹. nih.gov This higher Lewis acidity generally leads to stronger dative bonds in the corresponding adducts.

In the dinitrogen complexes, the coordination of Al(C₆F₅)₃ to a nitrogen ligand results in a "push-pull" effect, where the transition metal "pushes" electron density into the N₂ ligand, and the alumane "pulls" electron density from it. This leads to an activation of the N≡N bond, which is reflected in changes in the N-N bond length and stretching frequency. nih.gov The M-N-N-Al linkage in these adducts is typically linear, in contrast to the bent geometry observed in some analogous borane adducts, a difference that has been attributed to reduced steric repulsion in the alumane adducts. nih.gov

The ability to tune the energetics of the dative bond by varying the Lewis base is a key feature of the coordination chemistry of this compound. This tunability allows for the rational design of adducts with specific properties for applications in catalysis and materials science. The reversible nature of the dative bond in some systems can also be exploited in the context of "frustrated Lewis pairs," although this area is more extensively studied for the borane analogue. psu.edu

The following table provides a conceptual overview of how the nature of the Lewis base can influence the dative bond in adducts with this compound:

| Lewis Base Type | Expected Dative Bond Strength | Rationale |

| Strong σ-donors (e.g., carbanions, phosphines) | Strong | High electron density on the donor atom leads to a strong interaction with the Lewis acidic aluminum center. |

| Amines | Moderately Strong | The nitrogen lone pair is a good σ-donor, forming a stable dative bond. |

| Dinitrogen (in transition metal complexes) | Moderate | The dinitrogen ligand is a weaker base, but the "push-pull" mechanism enhances the interaction. |

Mechanistic and Kinetic Investigations of Tris Pentafluorophenyl Alumane Catalysis

Elucidation of Proposed Reaction Mechanisms for Catalytic Cycles

The catalytic mechanisms involving tris(pentafluorophenyl)alumane are often multifaceted and substrate-dependent. A recurring theme in its catalytic cycles is the initial activation of a substrate through coordination to the electron-deficient aluminum center. This interaction enhances the substrate's reactivity, making it more susceptible to subsequent chemical transformations.

In the context of frustrated Lewis pair (FLP) chemistry, Al(C₆F₅)₃, in conjunction with a bulky Lewis base, can activate small molecules. For instance, the Al(C₆F₅)₃/lutidine FLP has been shown to be effective in bond activation processes. researchgate.net Computational studies suggest that the catalytic cycle for such reactions involves the cooperative action of the Lewis acid and Lewis base partners. researchgate.net

For reactions such as the hydrosilylation of carbonyl compounds, a mechanism analogous to that proposed for the well-studied tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃) is often considered. csic.esresearchgate.net This typically involves the activation of the silane (B1218182) by the Lewis acid rather than the carbonyl group. The proposed cycle can be summarized as follows:

Formation of a Lewis Acid-Base Adduct: The catalyst, Al(C₆F₅)₃, initially forms an adduct with the carbonyl substrate.

Silane Activation: Dissociation of the alumane from the carbonyl is necessary to allow for the activation of the silane. This step involves hydride abstraction from the silane by Al(C₆F₅)₃ to form a silylium-like species and the corresponding hydridoaluminate, [HAl(C₆F₅)₃]⁻. researchgate.netcmu.edu

Hydride Transfer: The highly reactive silylium (B1239981) species then coordinates to the carbonyl oxygen, activating it for reduction. The hydridoaluminate subsequently delivers a hydride to the activated carbonyl, completing the reduction. cmu.edu

A similar mechanistic framework has been proposed for the reduction of CO₂. In a tandem catalytic system involving an FLP and B(C₆F₅)₃ (and by extension, potentially Al(C₆F₅)₃), CO₂ is first activated by the FLP. The resulting intermediate is then reduced by a silane, a process catalyzed by the borane (B79455). The cycle involves the formation of a formatoborate species which is then hydrosilated. nih.gov

Computational studies have also been employed to elucidate reaction mechanisms. For example, in the reaction of aluminum dialkynyl complexes with B(C₆F₅)₃, a mechanism involving an Al⋅⋅⋅η²‐C≡C side‐on coordination has been proposed, leading to the formation of alumoles. researchgate.net While this specific example involves B(C₆F₅)₃, the principles of Lewis acid-base interactions and substrate activation are transferable to Al(C₆F₅)₃ catalysis.

Identification and Characterization of Catalytically Active Intermediates

The direct observation and characterization of catalytically active intermediates in Al(C₆F₅)₃-catalyzed reactions are often challenging due to their transient and highly reactive nature. Much of the evidence for these intermediates comes from a combination of spectroscopic techniques, computational modeling, and the synthesis of model compounds.

Lewis Acid-Base Adducts: The initial interaction between Al(C₆F₅)₃ and a Lewis basic substrate is a crucial step. While direct characterization of these adducts within a catalytic cycle can be difficult, related stable adducts have been studied. For example, the adducts of Al(C₆F₅)₃ with various Lewis bases have been investigated using 27Al NMR spectroscopy, providing insight into the electronic environment of the aluminum center upon coordination. researchgate.netcolab.ws The formation of adducts with amines has also been noted, with the strength of the binding influencing the catalytic activity. csic.es

Hydridoaluminate Species: The formation of the hydridoaluminate anion, [HAl(C₆F₅)₃]⁻, is a key proposed intermediate in hydrosilylation reactions. cmu.edu Its existence is supported by analogy to the well-characterized [HB(C₆F₅)₃]⁻ anion in borane chemistry. Crossover experiments in B(C₆F₅)₃-catalyzed reactions, where different silanes and substrates are used, have provided strong evidence for the delivery of hydride from the borohydride (B1222165) species rather than directly from the silane. cmu.edu Similar experimental designs could be applied to validate the role of [HAl(C₆F₅)₃]⁻ in alumane-catalyzed systems.

Silylium-like Species: The generation of a transient electrophilic silylium species upon interaction of a silane with Al(C₆F₅)₃ is another critical mechanistic proposal. researchgate.net While free silylium ions are highly reactive, their formation as part of an ion pair with the hydridoaluminate is considered more plausible. The synthesis and study of stable silylium ion salts with non-coordinating anions have provided a basis for understanding their reactivity. mdpi.com

Frustrated Lewis Pair Adducts: In FLP chemistry, the intermediates formed from the interaction of the Al(C₆F₅)₃/base pair with a substrate can sometimes be observed. For example, in the activation of CO₂, a boratocarbamate-TMPH ion pair has been identified as an intermediate in a B(C₆F5)₃/TMP system. nih.gov

The following table summarizes key proposed intermediates and the methods used for their investigation, primarily drawing analogies from the more extensively studied B(C₆F₅)₃ systems.

| Intermediate | Proposed Role | Investigative Methods |

| Al(C₆F₅)₃-Substrate Adduct | Initial activation of the substrate | 27Al NMR Spectroscopy, Computational Modeling |

| [HAl(C₆F₅)₃]⁻ (Hydridoaluminate) | Hydride donor in reduction reactions | Isotope Labeling, Crossover Experiments (by analogy to borane systems) |

| [R₃Si]⁺[HAl(C₆F₅)₃]⁻ (Ion Pair) | Reactive species in hydrosilylation | Kinetic Studies, Computational Modeling, Synthesis of Model Compounds |

| FLP-Substrate Adduct | Activated substrate in FLP catalysis | Spectroscopic Observation (in some cases), Computational Modeling |

Kinetic Studies and Rate-Determining Steps

Kinetic studies provide quantitative insights into reaction rates and help to identify the rate-determining step (RDS) of a catalytic cycle. For reactions catalyzed by Lewis acids like Al(C₆F₅)₃, the kinetics can be complex and often reveal non-intuitive dependencies on substrate and catalyst concentrations.

In the context of hydrosilylation reactions catalyzed by B(C₆F₅)₃, which serves as a close model for Al(C₆F₅)₃, detailed kinetic investigations have been performed. cmu.edu These studies have revealed several key features:

Substrate Inhibition: An increase in the concentration of the carbonyl substrate can lead to a decrease in the reaction rate. cmu.edu This is consistent with a mechanism where the dissociation of the Lewis acid from the substrate is a necessary step to allow for the activation of the silane.

Order in Catalyst and Silane: The reaction order with respect to the catalyst and the silane can provide information about their involvement in the RDS. For example, in the B(C₆F₅)₃-catalyzed dehydrogenative cyclization of N-tosylhydrazones and anilines, the reaction was found to be first order in the catalyst and the aniline (B41778), and zero order in the N-tosylhydrazone. nih.govscispace.com This suggests that the reaction of the catalyst with the aniline is involved in the rate-determining step, while the concentration of the hydrazone does not influence the rate.

Kinetic Isotope Effect (KIE): The KIE, determined by comparing the reaction rates with deuterated and non-deuterated reactants, can pinpoint whether a specific C-H (or other X-H) bond cleavage is involved in the RDS. A KIE of 1.4(5) was observed for the hydrosilation of acetophenone (B1666503) with B(C₆F₅)₃, supporting the involvement of Si-H bond activation in the rate-determining step. researchgate.netcmu.edu Conversely, a KIE of 1.0 in the dehydrogenative cyclization mentioned above indicated that the imine C-H bond cleavage was not part of the RDS. nih.govscispace.com

DFT calculations are also a powerful tool for probing the energetics of a proposed reaction pathway and identifying the transition state with the highest energy barrier, which corresponds to the rate-determining step. For instance, in a DFT study of B(C₆F₅)₃-catalyzed reductive deamination, the silylation step was identified as the RDS for some substrates, while for others, the C-N bond cleavage had a higher activation barrier. frontiersin.org In the cyclopropanation of styrene (B11656) derivatives catalyzed by B(C₆F₅)₃, the removal of a N₂ molecule was calculated to be the rate-limiting step. nih.gov

The following table presents a summary of kinetic findings for analogous B(C₆F₅)₃-catalyzed reactions, which can inform the understanding of Al(C₆F₅)₃ catalysis.

| Reaction Type | Kinetic Observation | Implication for Rate-Determining Step | Reference |

| Hydrosilylation of Carbonyls | Substrate Inhibition, KIE > 1 | Silane activation is likely the rate-determining step. | researchgate.netcmu.edu |

| Dehydrogenative Cyclization | First order in catalyst and aniline, zero order in hydrazone | Reaction of the catalyst with aniline is involved in the RDS. | nih.govscispace.com |

| Reductive Deamination | Varies with substrate | Can be either the silylation step or the C-N bond cleavage. | frontiersin.org |

| Cyclopropanation | - | N₂ removal is the rate-limiting step. | nih.gov |

Theoretical and Computational Studies on Tris Pentafluorophenyl Alumane

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in the study of tris(pentafluorophenyl)alumane and related organometallic compounds. nih.govchemmethod.com DFT methods are employed to predict a variety of molecular properties, offering a balance between computational cost and accuracy for these complex systems. core.ac.uk These calculations can model the behavior of the molecule, including its thermodynamic stability, the nature of its frontier molecular orbitals, and the transition states of its reactions. For instance, DFT studies on the guanylation reactions catalyzed by the related tris(pentafluorophenyl)borane (B72294) have been used to investigate the thermodynamic characteristics of proposed reaction pathways. rsc.org Similarly, DFT has been used to understand the structural and electronic properties of other pentafluorophenyl-substituted compounds, validating experimental results and providing deeper insights. chemmethod.com The application of these computational models is crucial for rationalizing the compound's reactivity and guiding further experimental work.

Prediction and Analysis of Molecular and Electronic Structures

Computational methods are used to predict and analyze the molecular and electronic structure of this compound. The molecule consists of a central aluminum atom bonded to three electron-withdrawing pentafluorophenyl (C₆F₅) groups. chemspider.com This arrangement results in a structure with a planar BC₃ core and a propeller-like orientation of the aryl groups, as seen in its boron analogue, tris(pentafluorophenyl)borane. wikipedia.org The strong electron-withdrawing character of the fluorinated rings significantly influences the electronic structure, rendering the aluminum center highly electron-deficient and thus a potent Lewis acid. This enhanced Lewis acidity is a primary driver of the compound's chemical behavior and catalytic activity. DFT calculations can precisely model bond lengths, bond angles, and charge distributions, providing a detailed picture of the molecule's geometry and electronic landscape. chemmethod.com

Characterization of Frontier Molecular Orbitals (HOMO/LUMO)

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding a molecule's reactivity. For this compound, computational methods like DFT can be used to calculate the energies and spatial distributions of these orbitals. The LUMO is expected to be centered on the electron-deficient aluminum atom, reflecting the compound's strong Lewis acidic character and its propensity to accept electrons from nucleophiles. uni-heidelberg.de The HOMO, conversely, would likely be located on the pentafluorophenyl rings. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and electronic stability. chemmethod.comuni-heidelberg.deresearchgate.net A smaller gap generally implies higher reactivity. Computational studies on related Lewis acids have shown how factors like ligand substitution can tune these orbital energies and, consequently, the molecule's reactivity. researchgate.netscholaris.ca

| Orbital | Predicted Location | Implication for Reactivity |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | Pentafluorophenyl Rings | Site of potential oxidation |

| LUMO (Lowest Unoccupied Molecular Orbital) | Aluminum Center | Site of nucleophilic attack (Lewis acidity) |

Investigations into Thermodynamic Stability (e.g., Monomeric vs. Dimeric Forms)

Computational chemistry is a key tool for investigating the thermodynamic stability of different forms of this compound. Organoaluminum compounds can exist as monomers or associate to form dimers or larger oligomers. DFT calculations can predict the relative energies of these different forms, helping to determine which is thermodynamically favored under specific conditions. For instance, such calculations can compare the stability of the monomeric Al(C₆F₅)₃ with its potential dimeric form, [Al(C₆F₅)₃]₂. This analysis is crucial, as the aggregation state can significantly impact the compound's reactivity and catalytic performance. nih.govresearchgate.net Factors such as steric hindrance from the bulky pentafluorophenyl groups and electronic effects play a significant role in this equilibrium.

Transition State Analysis for Reaction Pathways

Understanding the mechanisms of reactions involving this compound requires the characterization of transition states. DFT calculations are a powerful method for locating and analyzing the structures and energies of these high-energy intermediates. By mapping the entire reaction coordinate, from reactants to products via the transition state, computational chemists can elucidate detailed reaction mechanisms and calculate activation barriers. nih.gov This type of analysis can guide mechanistic hypotheses for processes such as ligand exchange, substrate activation in catalysis, and decomposition pathways. For example, in reactions catalyzed by the related tris(pentafluorophenyl)borane, transition state analysis has been used to understand hydrosilylation mechanisms and the autocatalytic synthesis of pyrazoles. nih.govmdpi.com A patent has also described a transition state for a reaction involving a bis(this compound)imidazolide species. googleapis.com

Ion Affinity Calculations (e.g., Hydride and Fluoride (B91410) Ion Affinities)

The Lewis acidity of this compound can be quantified computationally by calculating its affinity for various ions, most notably hydride (H⁻) and fluoride (F⁻) ions. The Hydride Ion Affinity (HIA) and Fluoride Ion Affinity (FIA) are measures of the energy released upon binding these ions and serve as a standard scale for Lewis acidity. uni-heidelberg.deuni-heidelberg.de DFT calculations can predict these binding energies, providing a quantitative comparison of Al(C₆F₅)₃ to other Lewis acids. uni-heidelberg.de Given the strong electron-withdrawing nature of the pentafluorophenyl groups, this compound is expected to have a very high FIA, analogous to its boron counterpart, B(C₆F₅)₃, which is a well-known strong Lewis acid. mdpi.com These calculations are vital for predicting the compound's ability to, for example, abstract anionic ligands from metal centers in catalytic applications. wikipedia.org

| Type of Calculation | Property Investigated | Significance |

|---|---|---|

| DFT Geometry Optimization | Molecular Structure | Provides bond lengths, angles, and overall conformation. chemmethod.com |

| Frontier Molecular Orbital (HOMO/LUMO) Analysis | Electronic Reactivity | Identifies sites for nucleophilic/electrophilic attack and predicts redox behavior. |

| Thermodynamic Calculations | Monomer vs. Dimer Stability | Determines the favored structural form of the compound. |

| Transition State Search | Reaction Mechanisms | Elucidates reaction pathways and activation energies. nih.gov |

| Ion Affinity Calculations (FIA, HIA) | Lewis Acidity | Quantifies the strength of the aluminum center as an electron acceptor. uni-heidelberg.de |

Applications in Advanced Materials Science and Engineering

Development of High-Performance Polymer Systems

Tris(pentafluorophenyl)alumane plays a crucial role as a co-catalyst or activator in Ziegler-Natta and metallocene-catalyzed olefin polymerization, leading to the production of high-performance polyolefins. nih.gov These polymers exhibit enhanced properties suitable for demanding applications. The primary function of this compound in these systems is to activate the transition metal catalyst, generating a highly reactive cationic species that efficiently polymerizes olefin monomers.

The use of this compound and its derivatives, such as bis(this compound)imidazolide, as activators allows for precise control over the polymerization process. googleapis.com This control can influence the molecular weight, molecular weight distribution (MWD), and microstructure of the resulting polyolefins, thereby tailoring their mechanical and physical properties. For instance, polymers produced with these activators can be designed to have high molecular weights and narrow MWDs, which are desirable for applications requiring high strength and processability. google.com

The resulting high-performance polyolefins find use in a variety of applications, including the production of durable films, robust fibers, and components for the automotive and electrical industries. docsearch.ru The ability to fine-tune polymer properties through the use of specific activators like this compound is a key driver for innovation in this field.

| Property | Description | Relevance in High-Performance Polymers |

| High Molecular Weight | The average mass of the polymer chains. | Contributes to improved mechanical strength, toughness, and creep resistance. |

| Narrow MWD | A measure of the uniformity of polymer chain lengths. | Leads to more consistent processing behavior and predictable physical properties. |

| Controlled Microstructure | The arrangement of monomer units within the polymer chain. | Influences crystallinity, melting point, and mechanical properties. |

Formulation of Advanced Coating Technologies

Polymers synthesized using this compound as a catalyst activator are utilized in the formulation of advanced coating technologies. These coatings can offer enhanced protection and functionality to various surfaces. For example, polyolefins with tailored properties can be used to create protective films and coatings for industrial applications. rsc.org

The specific characteristics of the polymers, such as their adhesion, chemical resistance, and barrier properties, are critical for the performance of the coatings. The ability to control these properties at the synthesis stage, through the use of activators like this compound, is advantageous for developing coatings for specialized applications, including protective compositions and sealants. mdpi.com While direct research on the formulation of coatings with polymers specifically synthesized using this compound is not extensively detailed in publicly available literature, the properties of the resulting polymers make them suitable candidates for such applications.

Design of Lewis Adduct-Based Macromolecular Systems for Functional Materials

The strong Lewis acidity of this compound makes it a candidate for the formation of Lewis adducts with Lewis basic polymers. These adducts can form the basis for developing functional macromolecular systems with applications in chemical sensing and gas storage. The interaction between the Lewis acidic alumane and a Lewis basic site on a polymer can lead to changes in the material's physical or chemical properties upon exposure to a target analyte or gas molecule.

While specific research on this compound-based macromolecular systems for chemical sensing is limited, the principles are based on the well-established field of Lewis acid-base chemistry. In a hypothetical sensor, a polymer containing Lewis basic functional groups could be complexed with this compound. The binding of a target analyte could disrupt this Lewis adduct, leading to a detectable signal, such as a change in color or fluorescence. The design of such sensors would rely on the careful selection of the polymer and the specific Lewis acid-base interaction.

Q & A

Q. What are the recommended synthetic routes for Tris(pentafluorophenyl)alumane, and what factors influence reaction yields?

While direct synthesis methods for this compound are not explicitly detailed in the literature, analogous pathways for related fluorinated Lewis acids (e.g., Tris(pentafluorophenyl)borane) suggest potential strategies. For example, halogen exchange reactions using pentafluorophenyl Grignard reagents with aluminum halides under inert atmospheres (argon/nitrogen) may be applicable. Reaction yields are highly sensitive to solvent purity, stoichiometry, and temperature control. Indirect evidence from Tris(pentafluorophenyl)phosphine synthesis shows yields ranging from 31% to 39% depending on precursor reactivity and purification methods .

Q. How should this compound be handled to ensure safety during experiments?

this compound is thermally unstable and may decompose explosively under rapid heating . Always handle the compound in a glovebox or Schlenk line under inert atmospheres. Differential Scanning Calorimetry (DSC) should precede thermal experiments to identify decomposition thresholds. Storage at low temperatures (-20°C) in sealed, argon-purged containers is recommended to prevent moisture absorption and oxidation.

Q. What spectroscopic techniques are effective for characterizing this compound?

Multinuclear NMR (e.g., , ) is critical for structural confirmation. For NMR, chemical shifts between -135 ppm to -165 ppm (relative to CFCl) are typical for pentafluorophenyl groups in analogous aluminum complexes. X-ray crystallography, as used for related phosphazene compounds , can resolve coordination geometry and bond lengths. Elemental analysis (C, F, Al) must align with theoretical values (CAlF, MW 510.2 g/mol) .

Advanced Research Questions

Q. How does the Lewis acidity of this compound compare to other fluorinated aluminum complexes?

The compound’s Lewis acidity is amplified by electron-withdrawing pentafluorophenyl groups, but direct experimental data are limited. Comparative studies could employ Gutmann-Beckett measurements using triethylphosphine oxide (TEPO) as a probe in NMR. Theoretical calculations (DFT) may predict binding energies with Lewis bases like fluoride ions, drawing parallels to Tris(pentafluorophenyl)borane’s fluoride affinity (log ) .

Q. What experimental strategies resolve contradictions in reported reactivity of this compound?

Discrepancies in catalytic activity or stability may arise from trace moisture, solvent effects, or impurities. Systematic studies should include:

Q. How can this compound be applied in coordination chemistry or catalysis?

Preliminary applications may involve its use as a co-catalyst in olefin polymerization or C–H activation, leveraging its strong Lewis acidity. For example, combining it with metallocene complexes (e.g., zirconocene dichloride) could enhance electrophilic activation of substrates. Reaction optimization should focus on molar ratios, solvent dielectric constants, and additive effects (e.g., methylaluminoxane) .

Methodological Considerations

Q. What precautions are necessary when designing thermal stability experiments?

Q. How can computational modeling complement experimental studies of this compound?

Density Functional Theory (DFT) can predict:

- Thermodynamic stability of possible isomers (e.g., monomeric vs. dimeric forms).

- Frontier molecular orbitals (HOMO/LUMO) to rationalize redox behavior.

- Transition states for ligand-exchange reactions, guiding mechanistic hypotheses .

Data Contradiction Analysis

Q. How to address inconsistencies in reported solubility of this compound?

Solubility variations in aromatic vs. aliphatic solvents may stem from crystallinity differences or residual salts. Replicate solubility tests using ultra-dry solvents (e.g., toluene distilled over Na/benzophenone). Cross-validate with dynamic light scattering (DLS) to detect colloidal aggregates that mimic dissolution.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.